molecular formula C12H15NO2S B1395095 1-Isopropyl-1-tosylmethyl isocyanide CAS No. 58379-84-3

1-Isopropyl-1-tosylmethyl isocyanide

Cat. No.: B1395095
CAS No.: 58379-84-3
M. Wt: 237.32 g/mol
InChI Key: WOCSEJYLWXXSCQ-UHFFFAOYSA-N
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Description

1-Isopropyl-1-tosylmethyl isocyanide is an organic compound that belongs to the class of isocyanides. Isocyanides are known for their unique reactivity due to the presence of the isocyano group (-N≡C). This compound is characterized by the presence of an isopropyl group, a tosylmethyl group, and an isocyano group. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-Isopropyl-1-tosylmethyl isocyanide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules through multicomponent reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Safety and Hazards

1-Isopropyl-1-tosylmethyl isocyanide may cause eye and skin irritation. It is toxic if swallowed or inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area. In case of inadequate ventilation, respiratory protection should be worn .

Preparation Methods

1-Isopropyl-1-tosylmethyl isocyanide can be synthesized through several methods. One common synthetic route involves the reaction of tosylmethyl isocyanide with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Tosylmethyl isocyanide and isopropyl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Procedure: Tosylmethyl isocyanide is dissolved in an appropriate solvent, such as dimethylformamide (DMF). The isopropyl halide is then added dropwise to the solution, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-Isopropyl-1-tosylmethyl isocyanide undergoes a variety of chemical reactions, including:

    Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions. For example, it can react with electrophiles such as alkyl halides to form substituted isocyanides.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dipolarophiles to form heterocyclic compounds. This is particularly useful in the synthesis of imidazoles and oxazoles.

    Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions. For instance, oxidation with hydrogen peroxide can convert the isocyano group to a nitrile group.

    Reagents and Conditions: Common reagents used in these reactions include alkyl halides, dipolarophiles, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation but typically involve mild to moderate temperatures and inert atmospheres.

The major products formed from these reactions include substituted isocyanides, heterocyclic compounds, and nitriles.

Mechanism of Action

The mechanism of action of 1-isopropyl-1-tosylmethyl isocyanide involves its reactivity as an isocyanide. The isocyano group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

For example, in the Van Leusen reaction, the isocyano group undergoes nucleophilic attack by a carbonyl compound, followed by cyclization to form a heterocyclic product. The sulfonyl group enhances the acidity of the α-protons, facilitating deprotonation and subsequent reactions.

Comparison with Similar Compounds

1-Isopropyl-1-tosylmethyl isocyanide can be compared with other similar compounds, such as:

    Tosylmethyl isocyanide (TOSMIC): TOSMIC is a closely related compound that also contains a tosylmethyl group and an isocyano group. It is widely used in organic synthesis for the preparation of heterocycles.

    Phenyl isocyanide: This compound contains a phenyl group instead of an isopropyl group. It is used in similar reactions but has different reactivity due to the presence of the aromatic ring.

    Methyl isocyanide: A simpler isocyanide with a methyl group. It is less sterically hindered and can participate in a wider range of reactions.

The uniqueness of this compound lies in its combination of the isopropyl group, tosylmethyl group, and isocyano group, which imparts specific reactivity and properties that are useful in various chemical transformations.

Properties

IUPAC Name

1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9(2)12(13-4)16(14,15)11-7-5-10(3)6-8-11/h5-9,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCSEJYLWXXSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(C)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695820
Record name 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58379-84-3
Record name 1-[(1-Isocyano-2-methylpropyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58379-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution toluenesulfonylmethyl isocyanide (53 mg, 0.271 mmol) in DMSO (0.27 mL) and diethyl ether (0.27 mL) at room temperature was added NaH (60% suspension in oil, 21.71 mg, 0.543 mmol) in one portion as a solid. The resulting mixture was stirred for 20 min at room temperature after which time 2-bromopropene (0.038 mL, 0.407 mmol) was added and the reaction was stirred at for 1 h and then quenched by addition of water (8 mL) and extracted with EtOAc (8 mL). The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting crude material was purified by column chromatography (SiO2, 0-30% EtOAc/Heptane) to afford 1-((l-isocyano-2-methylpropyl)sulfonyl)-4-methylbenzene (41 mg, 0.173 mmol, 64% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.87 (d, J=7.1 Hz, 2H), 7.42 (d, J=7.1 Hz, 2H), 4.34 (s, 1H), 2.74 (s, 1H), 2.48 (s, 3H), 1.19 (dd, J=19.1, 6.6 Hz, 6H).
Name
toluenesulfonylmethyl isocyanide
Quantity
53 mg
Type
reactant
Reaction Step One
Name
Quantity
21.71 mg
Type
reactant
Reaction Step One
Name
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
solvent
Reaction Step One
Quantity
0.038 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-1-tosylmethyl isocyanide
Reactant of Route 2
1-Isopropyl-1-tosylmethyl isocyanide
Reactant of Route 3
1-Isopropyl-1-tosylmethyl isocyanide
Reactant of Route 4
1-Isopropyl-1-tosylmethyl isocyanide
Reactant of Route 5
1-Isopropyl-1-tosylmethyl isocyanide
Reactant of Route 6
1-Isopropyl-1-tosylmethyl isocyanide

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